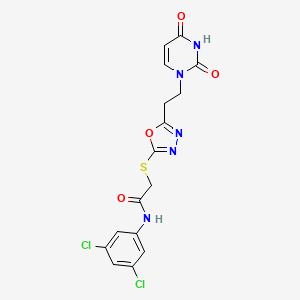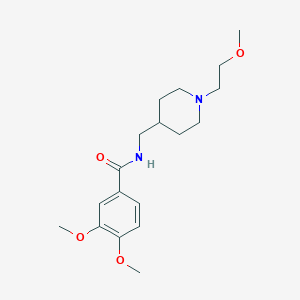![molecular formula C16H11ClN6O2S B2422609 5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903159-19-2](/img/structure/B2422609.png)
5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C16H11ClN6O2S and its molecular weight is 386.81. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyridazine Compounds Synthesis
5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide belongs to the pyridazine compounds class, which has been explored for its synthesis and chemical properties. Kosáry (1992) detailed the preparation of triazolo-pyridazine derivatives through a synthesis process involving rearrangements and transformations into chloro derivatives, demonstrating the chemical versatility of this compound class (Kosáry, 1992).
Potential in Antidiabetic Drugs
Research by Bindu, Vijayalakshmi, and Manikandan (2019) highlights the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for potential use as antidiabetic medications. Their study involved the evaluation of these compounds' Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, suggesting a possible application in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Structural and Theoretical Analysis
Sallam et al. (2021) conducted a comprehensive study involving synthesis, structure analysis, and theoretical calculations on triazole pyridazine derivatives. Their work provides valuable insights into the molecular structure and interaction energies of these compounds, which is crucial for understanding their potential applications in medicinal chemistry (Sallam et al., 2021).
Applications in Asthma Treatment
A study by Kuwahara et al. (1997) explored the synthesis of triazolo-pyridazine derivatives and their potential anti-asthmatic activities. They found that certain compounds in this class could inhibit platelet-activating factor-induced bronchoconstriction, indicating potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Mécanisme D'action
Target of Action
It is known that similar 1,2,4-triazole derivatives have been found to act as aromatase inhibitors . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like breast cancer.
Mode of Action
It is known that the nitrogen atoms of 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in estrogen production.
Biochemical Pathways
Based on the known actions of similar 1,2,4-triazole derivatives, it can be inferred that this compound may affect the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This could lead to a decrease in the levels of circulating estrogens, which could have downstream effects on various physiological processes, including the growth of certain types of cancer cells.
Result of Action
Based on the known actions of similar 1,2,4-triazole derivatives, it can be inferred that this compound may lead to a decrease in the levels of circulating estrogens . This could potentially inhibit the growth of estrogen-dependent cancer cells.
Propriétés
IUPAC Name |
5-chloro-6-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O2S/c17-10-6-9(7-18-16(10)25)15(24)19-8-14-21-20-13-4-3-11(22-23(13)14)12-2-1-5-26-12/h1-7H,8H2,(H,18,25)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIGGBIMVJEQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CNC(=O)C(=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2422526.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2422528.png)



![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2422536.png)






![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2422548.png)